molecular formula C4H11ClN2O2S B2930423 Pyrrolidine-3-sulfonamide;hydrochloride CAS No. 2580250-43-5

Pyrrolidine-3-sulfonamide;hydrochloride

Cat. No. B2930423
CAS RN: 2580250-43-5
M. Wt: 186.65
InChI Key: RKEXZIKOTCCWKB-UHFFFAOYSA-N
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Description

Pyrrolidine-3-sulfonamide hydrochloride is a compound with the CAS Number: 2580250-43-5 . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .


Physical And Chemical Properties Analysis

The molecular weight of Pyrrolidine-3-sulfonamide hydrochloride is 186.66 . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Antimicrobial Activity

Pyrrolidine-3-sulfonamide;hydrochloride has been studied for its antimicrobial properties. Compounds with the pyrrolidine scaffold have shown effectiveness against a range of microbial pathogens. For instance, certain derivatives have demonstrated twice the activity against A. baumannii compared to the reference antibacterial agent ampicillin . This suggests potential for developing new antimicrobial agents that can combat resistant strains of bacteria.

Anticancer Potential

The pyrrolidine ring is a common feature in molecules with anticancer activity. Research has indicated that pyrrolidine derivatives can exert significant antitumor activity against various human tumor cell lines, including cervical, liver, breast, and colon cancers . This opens up avenues for the development of novel anticancer therapies.

Enzyme Inhibition

Pyrrolidine derivatives have been synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism . These inhibitors have shown promising in vitro antidiabetic effects, which could lead to new treatments for diabetes by regulating blood sugar levels.

Neuropharmacological Activities

The compound has shown promise in neuropharmacology, with some pyrrolidine alkaloids exhibiting neuroprotective activities. These include potential therapeutic effects for neurodegenerative diseases and neurotoxicity prevention .

Anti-inflammatory and Analgesic Effects

Pyrrolidine-3-sulfonamide;hydrochloride and its derivatives have been associated with anti-inflammatory and analgesic properties. This could be particularly beneficial in the development of treatments for chronic inflammatory diseases and pain management .

Pharmacokinetic Enhancements

In drug discovery, the pyrrolidine ring is valued for its ability to improve the pharmacokinetic profile of pharmaceutical compounds. It contributes to the stereochemistry of the molecule and enhances three-dimensional coverage, which can lead to better absorption, distribution, metabolism, and excretion (ADME) properties in drug candidates .

Mechanism of Action

Target of Action

Pyrrolidine-3-sulfonamide hydrochloride is a compound that is part of the pyrrolidine class of molecules . Pyrrolidines and their derivatives are present in many natural products and pharmacologically important agents . They are known to interact with a variety of targets, including enzymes like cholinesterase and carbonic anhydrase, and receptors like histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) . These targets play key roles in various biological processes, making pyrrolidines a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .

Mode of Action

The interaction of pyrrolidine-3-sulfonamide hydrochloride with its targets leads to changes in the biological processes these targets are involved in . For example, inhibition of enzymes like cholinesterase can affect neurotransmission, while inhibition of carbonic anhydrase can impact processes like fluid secretion and respiration . The exact mode of action can vary depending on the specific target and the structural features of the pyrrolidine derivative .

Biochemical Pathways

The action of pyrrolidine-3-sulfonamide hydrochloride can affect various biochemical pathways. For instance, inhibition of cholinesterase can impact the cholinergic pathway, which plays a key role in neurotransmission . Similarly, inhibition of carbonic anhydrase can affect processes like fluid secretion and respiration, which are part of various biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of pyrrolidine-3-sulfonamide hydrochloride, like other pyrrolidine derivatives, can be influenced by factors such as its physicochemical properties and the presence of functional groups . These factors can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby influencing its bioavailability . .

Result of Action

The result of the action of pyrrolidine-3-sulfonamide hydrochloride can vary depending on the specific target and the biological context . For example, inhibition of cholinesterase can lead to increased levels of acetylcholine, affecting neurotransmission . Similarly, inhibition of carbonic anhydrase can impact processes like fluid secretion and respiration .

Action Environment

The action, efficacy, and stability of pyrrolidine-3-sulfonamide hydrochloride can be influenced by various environmental factors. These can include factors like pH, temperature, and the presence of other molecules in the biological environment . .

Safety and Hazards

While specific safety and hazards information for Pyrrolidine-3-sulfonamide hydrochloride was not found, it’s important to handle all chemical substances with care. General safety measures include avoiding inhalation or contact with skin and eyes, and using the substance only in well-ventilated areas .

Future Directions

Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . This suggests that there is significant potential for future research and development in this area.

properties

IUPAC Name

pyrrolidine-3-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2,(H2,5,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEXZIKOTCCWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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